![molecular formula C14H15Cl2NO2S B2488618 1-(2-Chlorophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride CAS No. 1323499-75-7](/img/structure/B2488618.png)
1-(2-Chlorophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride
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Overview
Description
Synthesis Analysis
- The synthesis of related compounds involves multiple steps, starting from key precursors. For instance, [(14)C]-labeled 2-(3-chlorophenyloxy)-3-[3-(3-hydroxy)pyridin-4-yl propoxy]pyridine, a phosphodiesterase 4 inhibitor, was prepared in three steps from [(14)C]-2-bromopyridin-3-ol (Ochi et al., 2014).
- Another relevant synthesis involves the preparation of 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol derivatives with α1 receptor antagonistic activity (Hon, 2013).
Molecular Structure Analysis
- Detailed molecular structure, spectroscopic, and quantum chemical analyses have been performed on similar compounds. For instance, the study of 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone reveals insights into the structural stability and electronic properties of such molecules (Sivakumar et al., 2021).
Chemical Reactions and Properties
- Compounds like 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride demonstrate a variety of chemical reactions, including alkylation and ring closure, to generate a diverse library of compounds (Roman, 2013).
Physical Properties Analysis
- The physical properties of similar compounds are often characterized through crystallographic studies. For example, the conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives reveal information about crystal structures and molecular interactions (Nitek et al., 2020).
properties
IUPAC Name |
1-(2-chlorophenoxy)-3-pyridin-2-ylsulfanylpropan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S.ClH/c15-12-5-1-2-6-13(12)18-9-11(17)10-19-14-7-3-4-8-16-14;/h1-8,11,17H,9-10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHRIAJIQRYVDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(CSC2=CC=CC=N2)O)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride |
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